Home > Products > Screening Compounds P2998 > Methapyrilene fumarate
Methapyrilene fumarate - 5967-64-6

Methapyrilene fumarate

Catalog Number: EVT-10950975
CAS Number: 5967-64-6
Molecular Formula: C40H50N6O12S2
Molecular Weight: 871.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methapyrilene fumarate is a chemical compound that has garnered attention due to its historical use in medicine and its implications in scientific research. It is classified as an antihistamine and sedative, primarily functioning as an H1 receptor antagonist. This compound was previously utilized in various over-the-counter medications but has since been withdrawn from the market due to safety concerns related to its carcinogenic properties.

Source and Classification

Methapyrilene fumarate is derived from methapyrilene, which is an ethylenediamine derivative. The compound is classified under the broader category of antihistamines, specifically those that exhibit sedative effects. Its structure includes a pyridine ring and a thiophene moiety, contributing to its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of methapyrilene fumarate involves several key steps:

  1. Formation of Intermediate: The process begins with the reaction of 2-aminopyridine with 2-thiophenemethyl chloride in the presence of a base, yielding N-(2-thienylmethyl)-2-aminopyridine.
  2. Final Product Formation: This intermediate is then reacted with N,N-dimethylethylenediamine, resulting in the formation of methapyrilene. The fumarate salt is subsequently produced by reacting methapyrilene with fumaric acid .

Industrial production typically optimizes these steps for higher yields and purity, emphasizing controlled reaction conditions such as temperature and pressure.

Molecular Structure Analysis

Structure and Data

Methapyrilene fumarate has a complex molecular structure characterized by the following details:

  • Molecular Formula: C40H50N6O12S2C_{40}H_{50}N_{6}O_{12}S_{2}
  • Molecular Weight: 871.0g mol871.0\,\text{g mol}
  • IUPAC Name: (E)-but-2-enedioic acid; N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine
  • InChI Key: OLGIEIJNOQGBSS-VQYXCCSOSA-N .

The structural complexity arises from the incorporation of both heterocyclic rings (pyridine and thiophene), which significantly influence its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Methapyrilene fumarate participates in various chemical reactions:

  1. Oxidation: It can be oxidized to form N-oxides.
  2. Reduction: Reduction reactions can yield corresponding amine derivatives.
  3. Substitution Reactions: The pyridine ring can undergo substitution reactions, leading to various substituted derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution .

Mechanism of Action

Process and Data

The mechanism of action of methapyrilene fumarate primarily involves its role as an H1 receptor antagonist. By blocking histamine H1 receptors, it inhibits the physiological effects of histamine, which include allergic responses and wakefulness. This blockade results in sedative effects due to decreased central nervous system activity.

Additionally, methapyrilene exhibits anticholinergic properties by inhibiting acetylcholine activity, further contributing to its sedative effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methapyrilene fumarate possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity.
  • Stability: Stability can be influenced by environmental factors such as light and moisture.

These properties are crucial for understanding its behavior in both laboratory settings and potential applications .

Applications

Scientific Uses

Methapyrilene fumarate has been utilized in various scientific contexts:

  • Chemistry Research: It serves as a model compound for studying the reactivity of pyridine derivatives.
  • Biological Studies: Investigated for its effects on antihistamines and anticholinergic agents within biological systems.
  • Historical Medical Use: Previously used as a sedative and antihistamine, although its clinical use has been discontinued due to safety concerns .

Despite its withdrawal from medical use, methapyrilene fumarate continues to be relevant in research settings focused on drug interactions and mechanisms of action related to histamine receptors.

Historical Development and Regulatory Trajectory

Emergence in Mid-20th Century Therapeutics

Methapyrilene fumarate, a pyridine-class antihistamine and anticholinergic, was developed in the early 1950s. Marketed under trade names including Co-Pyronil and Histadyl EC in the United Kingdom, it gained widespread use as a sedative-hypnotic agent. Due to its potent sedative properties, it was primarily formulated in over-the-counter sleep aids rather than allergy medications. Key products containing methapyrilene included Sominex, Nytol, and Sleep-Eze, where it was frequently combined with scopolamine. It also served as the sedative component in analgesic combinations such as Excedrin PM. This therapeutic positioning reflected the pharmaceutical industry’s focus on repurposing antihistamines for insomnia management during this era [1].

Regulatory Withdrawal and Carcinogenicity Findings in Rodent Models

In 1978–1979, regulatory agencies initiated the removal of methapyrilene from all pharmaceutical products following landmark carcinogenicity studies. A pivotal 1980 investigation by Lijinsky et al. demonstrated that chronic oral administration of methapyrilene hydrochloride induced hepatocellular carcinoma in rats. The study documented a statistically significant increase in liver tumor incidence at doses relevant to human exposure, with tumors observed in 78–100% of exposed rats after 58–80 weeks. The U.S. Food and Drug Administration (FDA) subsequently classified methapyrilene fumarate as unsafe and ineffective, placing it on the official list of withdrawn drugs. This action was part of a broader regulatory sweep that mandated reformulation of all affected sleep aids and combination analgesics by late 1979 [1] [2].

Table 1: Key Regulatory Actions Against Methapyrilene Fumarate

YearActionBasisOutcome
1978FDA public advisory on sleep aidsPreliminary carcinogenicity dataVoluntary market withdrawal initiated
1979Formal product reformulations mandatedRodent hepatocarcinogenicity studiesDiscontinuation of Sominex, Nytol, etc.
1980Scientific publication of carcinogenicityLijinsky et al. (Science, 1980)Regulatory justification solidified
Post-1980FDA "withdrawn drug" designationConfirmed human risk potentialInclusion in prohibited bulk substance lists

Impact on Pharmaceutical Formulation Standards Post-1979

The methapyrilene fumarate withdrawal catalyzed transformative changes in pharmaceutical regulation:

  • Bulk Substance Scrutiny: The FDA established rigorous evaluation frameworks for bulk drug substances used in compounding. Methapyrilene fumarate was explicitly listed in Section 503B List 2 ("Bulk Drug Substances That Raise Safety Concerns") under the Drug Quality and Security Act, prohibiting its use in outsourcing facilities. This list mandates formal FDA authorization via rulemaking before any listed substance can be reintroduced [2].
  • Compounding Restrictions: The substance was classified among drugs withdrawn for safety reasons, making it ineligible for inclusion in compounded medications under Sections 503A and 503B of the Federal Food, Drug, and Cosmetic Act. This set a precedent for excluding carcinogenic compounds from pharmacy compounding workflows absent extraordinary clinical need [2].
  • Pharmacovigilance Systems: Methapyrilene’s legacy contributed to enhanced post-marketing surveillance requirements. Its carcinogenicity emerged only after decades of human use, highlighting deficiencies in existing safety monitoring. This accelerated the development of active pharmacovigilance frameworks and structure-activity relationship (SAR) models to predict carcinogenic potential of antihistamine metabolites [1].

Table 2: Impact of Methapyrilene Withdrawal on Pharmaceutical Regulation

Regulatory MechanismPre-1979 StandardPost-1979 Enhancement
Carcinogenicity TestingLimited to short-term studiesMandatory chronic bioassays (≥2 years)
Bulk Substance CompoundingMinimal oversightFDA "clinical need" requirement (Section 503B)
Withdrawn Substance ListsNon-systematic identificationFormal classification and prohibition (e.g., FDA List 4)
Post-Marketing SurveillancePassive adverse event reportingActive risk-assessment systems

The methapyrilene episode remains a benchmark in regulatory science, underscoring the necessity of chronic toxicity evaluation even for short-term use medications. Its inclusion in modern prohibited substance lists exemplifies the pharmaceutical industry’s enduring obligation to reformulate products based on advancing toxicological knowledge [1] [2].

Properties

CAS Number

5967-64-6

Product Name

Methapyrilene fumarate

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine

Molecular Formula

C40H50N6O12S2

Molecular Weight

871.0 g/mol

InChI

InChI=1S/2C14H19N3S.3C4H4O4/c2*1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;3*5-3(6)1-2-4(7)8/h2*3-8,11H,9-10,12H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

OLGIEIJNOQGBSS-VQYXCCSOSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(CCN(C1=CC=CC=N1)CC2=CC=CS2)C.CN(CCN(C1=CC=CC=N1)CC2=CC=CS2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.